N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-10-5-6-15-13(7-10)14(9-18)17(24-15)19-16(21)11-3-2-4-12(8-11)20(22)23/h2-4,8,10H,5-7H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDVRAJXZHKNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the cyano and nitrobenzamide groups. Common reagents used in these reactions include nitrating agents, cyanating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functional derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-nitrobenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-nitrobenzamide can be contextualized against related compounds, as detailed below:
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Substituent Effects on Electronic Properties: The target compound’s 3-nitro group on the benzamide moiety contrasts with the 4-nitro isomer in Compound 1130-0098 (). The cyano group at the 3-position of the tetrahydrobenzothiophene core is conserved across multiple analogs (e.g., ), suggesting its role in stabilizing molecular conformation via dipole interactions .
Conformational Flexibility :
- The cyclohexene ring in N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide adopts an envelope conformation (θ = 0.5098°, φ = 126.7°), while the target compound’s 5-methyl group may induce a half-chair conformation, affecting packing and solubility .
Synthetic Routes: Similar to , the target compound can be synthesized via coupling of a benzoyl chloride or acid with a 2-aminothiophene derivative, followed by purification via column chromatography. However, the nitro group necessitates careful control of reaction conditions to avoid over-oxidation .
Crystallographic and Intermolecular Interactions :
- While the target compound’s crystal structure remains unreported, analogs like N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide exhibit intramolecular N–H⋯O hydrogen bonds and weak π-π interactions (3.90 Å), which are critical for stability and crystallization behavior .
Potential Applications: The nitro and cyano groups in the target compound suggest utility in metal-catalyzed C–H activation (similar to ) or as a pharmacophore in adenosine receptor modulation, akin to other 2-aminothiophenes .
Biological Activity
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
The compound features a unique structure characterized by a benzothiophene ring , a cyano group , and a nitrobenzamide moiety . Its molecular formula is with a molecular weight of approximately 353.46 g/mol. The presence of the cyano and nitro groups is significant as they are known to enhance biological activity through various mechanisms.
Mechanisms of Biological Activity
-
Inhibition of Kinases :
Research indicates that derivatives of this compound exhibit potent inhibitory activity against specific kinases, particularly the JNK2 and JNK3 kinases . For example, compounds derived from the benzothiophene framework have shown IC50 values in the range of 6.5 to 6.7 for JNK2 and JNK3, indicating strong potential as therapeutic agents in diseases where these kinases are implicated . -
Anticancer Properties :
The compound has demonstrated promising anticancer activity by inhibiting enzymes involved in cell proliferation. Studies have shown that similar compounds can effectively inhibit tumor growth in various cancer cell lines by targeting specific signaling pathways. -
Antimicrobial Activity :
The structural features of this compound suggest potential antibacterial and antifungal properties. Compounds with similar configurations have been reported to exhibit activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the benzothiophene core and substituents significantly influence the biological activity of the compound. For instance:
| Compound Variation | Structural Features | Biological Activity |
|---|---|---|
| N-(3-cyano-4-methylthio-benzothiophen) | Contains a methylthio group | Altered solubility and potency |
| N-(3-cyano-benzothiazole) | Benzothiazole core instead of benzothiophene | Reduced activity compared to benzothiophene derivatives |
These variations highlight how subtle changes in chemical structure can lead to significant differences in biological efficacy.
Case Studies
-
JNK Inhibition Study :
A study published in PubMed identified several derivatives of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) that selectively inhibited JNK pathways. The unique binding mode was elucidated through X-ray crystallography, demonstrating how the cyano group interacts with the ATP-binding site of JNK3 . -
Anticancer Efficacy :
Another investigation focused on the anticancer properties of this compound class revealed significant tumor growth inhibition in vitro and in vivo models. The study emphasized the potential for developing new cancer therapeutics based on these findings.
Q & A
Basic: What synthetic methodologies are reported for preparing N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-nitrobenzamide?
A common approach involves coupling benzoyl derivatives with aminothiophene precursors. For structurally similar compounds, a two-step protocol is employed:
Activation of the carboxylic acid : React benzoyl chloride derivatives (e.g., 3-nitrobenzoyl chloride) with carbodiimide reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in dichloromethane, followed by addition of triethylamine as a base .
Amide bond formation : Introduce the aminothiophene core (e.g., 2-amino-4,5,6,7-tetrahydrobenzothiophene derivative) to the activated acid. Stir overnight, quench with water, and purify via column chromatography (e.g., 20% ethyl acetate in hexane) .
Key considerations : Monitor reaction progress via TLC and optimize solvent systems to enhance yield.
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
X-ray diffraction (XRD) is the gold standard. Experimental steps include:
- Crystallization : Slow evaporation of purified compound in a solvent like dichloromethane yields single crystals .
- Data collection : Use a diffractometer (e.g., Agilent Eos Gemini) with CuKα radiation (λ = 1.54184 Å) at 173 K. Measure parameters like unit cell dimensions (e.g., monoclinic P21/c, a = 13.5223 Å, b = 6.23222 Å) .
- Refinement : Employ SHELXL for small-molecule refinement. Hydrogen atoms are placed geometrically and refined using a riding model. R-factors (e.g., R1 = 0.037, wR2 = 0.105) validate accuracy .
Basic: What spectroscopic techniques characterize this compound, and how are discrepancies resolved?
- NMR : 1H/13C NMR confirms functional groups (e.g., nitrile at δ ~110–120 ppm) and molecular connectivity. For example, aromatic protons in 3-nitrobenzamide appear as distinct multiplets .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., m/z = 361.11 [M]+). Discrepancies between calculated and observed values require recalibration or impurity assessment .
- IR : Bands for C≡N (~2200 cm⁻¹) and NO2 (~1520, 1350 cm⁻¹) validate substituents .
Advanced: How can conformational analysis of the tetrahydrobenzothiophene ring be performed computationally?
- Ring puckering coordinates : Apply Cremer-Pople parameters to quantify deviations from planarity. For example, the tetrahydrobenzothiophene core may adopt a half-chair conformation with puckering amplitude (q) and phase angle (φ) calculated using software like Mercury or PLATON .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., chloroform) to assess dynamic puckering. Compare with XRD-derived torsion angles (e.g., dihedral angles between thiophene and benzamide planes = 7.1°–59.0°) .
Advanced: How to resolve contradictions in crystallographic data, such as thermal displacement parameters?
- Anisotropic refinement : Model non-spherical electron density using SHELXL’s anisotropic displacement parameters (ADPs). High ADPs in the nitro group may indicate disorder; apply split-site refinement or constraints .
- Validation tools : Use checkCIF to flag outliers (e.g., bond length deviations > 3σ). Cross-validate with DFT-optimized geometries (e.g., Gaussian at B3LYP/6-31G*) .
Advanced: What strategies are used to study structure-activity relationships (SAR) for biological activity?
- Enzyme inhibition assays : Test against bacterial DNA helicases (e.g., RecBCD) using gel electrophoresis to monitor DNA unwinding. IC50 values correlate with substituent electronic profiles (e.g., nitro vs. cyano groups) .
- Molecular docking : Align the compound into helicase active sites (PDB: 1W36) using AutoDock Vina. Prioritize residues forming hydrogen bonds (e.g., N–H⋯O interactions observed in XRD) .
Advanced: How to optimize reaction conditions to minimize byproducts in large-scale synthesis?
- DoE (Design of Experiments) : Vary temperature (20–60°C), solvent (dioxane vs. DMF), and stoichiometry (1:1 to 1:1.2) to identify optimal parameters via response surface methodology .
- In situ monitoring : Use ReactIR to track intermediate formation (e.g., acylurea from EDC coupling). Adjust reaction time to avoid over-activation .
Advanced: What advanced NMR techniques resolve overlapping signals in crowded spectra?
- 2D NMR : Employ HSQC to correlate 1H-13C couplings, distinguishing aromatic protons in 3-nitrobenzamide from thiophene protons. Use NOESY to confirm spatial proximity of methyl and cyano groups .
- Dynamic NMR : Heat samples to 50°C to coalesce rotameric peaks (e.g., amide bond rotation) and calculate energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
